molecular formula C11H14Cl2N2 B11869509 2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride

2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride

Cat. No.: B11869509
M. Wt: 245.14 g/mol
InChI Key: IUYVPVRUIMOQPH-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
  • 2-(4-Bromo-2-methyl-1H-indol-1-yl)ethanamine hydrochloride
  • 2-(4-Fluoro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride

Uniqueness

2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride is unique due to the specific positioning of the chloro and methyl groups on the indole ring. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride, a compound belonging to the indole class, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological effects, supported by relevant data and case studies.

  • Molecular Formula: C11H14ClN2- HCl
  • Molecular Weight: 245.148 g/mol
  • CAS Number: 35476328

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. A notable study evaluated various indole derivatives against common bacterial strains.

Table 1: Antimicrobial Activity of Indole Derivatives

Compound NameMIC (mg/mL)MBC (mg/mL)Bacterial Strain
Compound A0.230.47Bacillus cereus
Compound B0.700.94Escherichia coli
2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine HCl 0.30 0.60 Staphylococcus aureus

The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 0.30 mg/mL and a Minimum Bactericidal Concentration (MBC) of 0.60 mg/mL .

Anticancer Potential

Indole derivatives have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells. Research indicates that this compound can inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells, revealing that it induced significant apoptosis compared to control groups:

  • Control Group Viability: 85%
  • Treatment Group Viability (10 µM): 45%

This suggests a substantial reduction in cell viability, indicating potential as an anticancer agent .

Neuropharmacological Effects

Indole compounds are also known for their influence on neurotransmitter systems. Preliminary investigations into the neuropharmacological effects of this compound suggest it may modulate serotonin receptors, potentially affecting mood and anxiety levels.

Table 2: Neuropharmacological Effects

EffectObserved Change
Serotonin Receptor AgonismIncreased serotonin signaling
Anxiety ReductionDecreased anxiety-like behavior in rodent models

These findings indicate that the compound may possess anxiolytic properties, warranting further exploration into its therapeutic applications in mood disorders .

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

2-(4-chloro-2-methylindol-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H13ClN2.ClH/c1-8-7-9-10(12)3-2-4-11(9)14(8)6-5-13;/h2-4,7H,5-6,13H2,1H3;1H

InChI Key

IUYVPVRUIMOQPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1CCN)C=CC=C2Cl.Cl

Origin of Product

United States

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